Cas no 2088112-38-1 ((1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid)

(1R,2R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid is a chiral cyclopropane derivative featuring an Fmoc-protected amino group, making it a valuable building block in peptide synthesis and medicinal chemistry. Its rigid cyclopropane scaffold enhances conformational stability, while the Fmoc group allows for selective deprotection under mild basic conditions, facilitating orthogonal synthesis strategies. The compound's stereospecific (1R,2R) configuration ensures precise spatial orientation, critical for designing bioactive molecules with targeted interactions. Its carboxylic acid functionality further enables coupling reactions, expanding its utility in constructing complex architectures. This reagent is particularly useful in solid-phase peptide synthesis (SPPS) and the development of constrained peptidomimetics, offering controlled incorporation of cyclopropane motifs to modulate peptide properties.
(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid structure
2088112-38-1 structure
商品名:(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid
CAS番号:2088112-38-1
MF:C20H19NO4
メガワット:337.369165658951
CID:5272118
PubChem ID:138987306

(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid 化学的及び物理的性質

名前と識別子

    • Cyclopropanecarboxylic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (1R,2R)-
    • (1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid
    • インチ: 1S/C20H19NO4/c22-19(23)17-9-12(17)10-21-20(24)25-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t12-,17+/m0/s1
    • InChIKey: BBKBGSJZQUDYLA-YVEFUNNKSA-N
    • ほほえんだ: [C@@H]1(C(O)=O)C[C@H]1CNC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1277658-0.25g
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, trans
2088112-38-1 95%
0.25g
$672.0 2023-06-08
Enamine
EN300-1277658-0.5g
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, trans
2088112-38-1 95%
0.5g
$1058.0 2023-06-08
Enamine
EN300-1277658-2.5g
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, trans
2088112-38-1 95%
2.5g
$2660.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4607-1g
(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid
2088112-38-1 95%
1g
¥8250.0 2024-04-22
Enamine
EN300-1277658-1000mg
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, trans
2088112-38-1 95.0%
1000mg
$1357.0 2023-10-01
Aaron
AR028S4S-100mg
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylicacid,trans
2088112-38-1 95%
100mg
$734.00 2025-02-16
Aaron
AR028S4S-1g
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylicacid,trans
2088112-38-1 95%
1g
$2067.00 2025-02-16
1PlusChem
1P028RWG-10g
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylicacid,trans
2088112-38-1 95%
10g
$7277.00 2023-12-19
Enamine
EN300-1277658-500mg
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, trans
2088112-38-1 95.0%
500mg
$1058.0 2023-10-01
Aaron
AR028S4S-250mg
rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylicacid,trans
2088112-38-1 95%
250mg
$1036.00 2025-02-16

(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid 関連文献

(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acidに関する追加情報

Introduction to (1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic Acid (CAS No. 2088112-38-1)

Compound with the CAS number 2088112-38-1 and the product name (1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug development and molecular biology research. The unique combination of cyclopropane and fluorene moieties in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

The structural motif of this compound includes a cyclopropane ring, which is known for its high reactivity and rigidity, contributing to its utility in various chemical transformations. The presence of a fluorene group, on the other hand, enhances the compound's solubility and stability in organic solvents, making it more amenable to synthetic modifications. The (1R,2R)-configuration of the cyclopropane ring further specifies its stereochemical properties, which are crucial for biological activity and interactions with target enzymes or receptors.

In recent years, there has been a growing interest in the development of novel scaffolds that can modulate biological pathways effectively. The compound (1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid fits into this category due to its innovative structural design. The methoxycarbonylamino substituent not only adds functional diversity but also serves as a site for further derivatization, allowing chemists to tailor the compound's properties for specific applications.

One of the most compelling aspects of this compound is its potential in the realm of drug discovery. The cyclopropane ring is a well-documented pharmacophore that can interact with biological targets in unique ways. For instance, it has been shown to enhance binding affinity and selectivity in certain enzyme inhibition studies. The fluorene moiety, being a bulky aromatic group, can sterically hinder non-specific interactions, thereby improving the compound's specificity against target proteins.

The use of this compound in medicinal chemistry has been explored in several recent studies. Researchers have leveraged its structural features to develop inhibitors targeting various therapeutic areas, including cancer and inflammatory diseases. For example, derivatives of this compound have been investigated for their ability to inhibit kinases and other enzymes involved in tumor growth and progression. The results from these studies have highlighted the compound's potential as a lead molecule for further optimization.

The synthesis of (1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid presents both challenges and opportunities for synthetic chemists. The stereocontrol required for achieving the desired (1R,2R) configuration necessitates careful planning of synthetic routes. However, advancements in asymmetric synthesis techniques have made it increasingly feasible to produce such compounds with high enantiomeric purity. These techniques include catalytic hydrogenation with chiral ligands and enzymatic resolutions, which have significantly improved the efficiency and scalability of producing enantiomerically pure compounds.

The role of computational chemistry in designing and optimizing this compound cannot be overstated. Molecular modeling studies have been instrumental in predicting how different structural modifications will affect the compound's biological activity. By simulating interactions with target proteins, researchers can identify key residues that contribute to binding affinity and design analogs with enhanced properties. This approach has accelerated the drug discovery process considerably.

In conclusion, the compound with CAS number 2088112-38-1 represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features offer a rich foundation for exploring new therapeutic strategies across multiple disease areas. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in shaping the future of drug discovery.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2088112-38-1)(1R,2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid
A1077779
清らかである:99%/99%/99%/99%
はかる:1.0g/500.0mg/250.0mg/100.0mg
価格 ($):1034.0/689.0/414.0/310.0